2-Amino-N-benzyl-3-methylbutanamide hydrochloride

Anticonvulsant drug discovery Structure-activity relationship (SAR) Maximal electroshock seizure (MES)

2-Amino-N-benzyl-3-methylbutanamide hydrochloride (CAS 1236262-50-2, molecular formula C₁₂H₁₉ClN₂O, MW 242.75) is the hydrochloride salt of a valine-derived primary amino acid derivative (PAAD). The free base (R)-N′-benzyl 2-amino-3-methylbutanamide belongs to a class of C(2)-hydrocarbon N′-benzyl 2-amino acetamides that have been systematically characterized for anticonvulsant activity in maximal electroshock seizure (MES) models, with reported MES ED₅₀ values of 13–21 mg/kg (mice, ip) for the class, exceeding the potency of the benchmark clinical antiepileptic drug phenobarbital (ED₅₀ = 22 mg/kg).

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
CAS No. 1236262-50-2
Cat. No. B1394661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-benzyl-3-methylbutanamide hydrochloride
CAS1236262-50-2
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H18N2O.ClH/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H
InChIKeyBIOKZEZGHHOPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-benzyl-3-methylbutanamide Hydrochloride (CAS 1236262-50-2): Procurement-Grade Identity and Scientific Positioning


2-Amino-N-benzyl-3-methylbutanamide hydrochloride (CAS 1236262-50-2, molecular formula C₁₂H₁₉ClN₂O, MW 242.75) is the hydrochloride salt of a valine-derived primary amino acid derivative (PAAD) . The free base (R)-N′-benzyl 2-amino-3-methylbutanamide belongs to a class of C(2)-hydrocarbon N′-benzyl 2-amino acetamides that have been systematically characterized for anticonvulsant activity in maximal electroshock seizure (MES) models, with reported MES ED₅₀ values of 13–21 mg/kg (mice, ip) for the class, exceeding the potency of the benchmark clinical antiepileptic drug phenobarbital (ED₅₀ = 22 mg/kg) [1]. The hydrochloride salt form confers practical advantages in aqueous solubility, crystallinity, and long-term storage stability over the free base, making it the preferred form for reproducible in vivo dosing and formulation development [2].

Why Generic Substitution of 2-Amino-N-benzyl-3-methylbutanamide Hydrochloride Is Scientifically Unreliable


Superficial structural similarity among N-benzyl amino acid amides masks profound differences in pharmacological activity governed by three independent molecular determinants: (i) the presence or absence of the N-terminal acetyl cap, which separates PAADs from Functionalized Amino Acids (FAAs) and dictates a >6.7-fold difference in MES potency [1]; (ii) the stereochemistry at the C(2) position, where the (R)-configuration is essential for anticonvulsant activity and the (S)-enantiomer or racemate exhibits markedly reduced efficacy [2]; and (iii) the electronic nature of substituents at the 4′-N′-benzylamide site, where electron-withdrawing groups retain activity while electron-donating groups abolish it entirely [3]. Consequently, substituting 2-amino-N-benzyl-3-methylbutanamide hydrochloride with an N-acetylated analog, an enantiomeric impurity, or a casually chosen benzylamide derivative will yield quantitatively and mechanistically divergent experimental outcomes, undermining assay reproducibility and confounding dose-response interpretation [4].

Quantitative Differentiation Evidence for 2-Amino-N-benzyl-3-methylbutanamide Hydrochloride Versus Closest Analogs


PAAD vs. FAA: The N-Terminal Acetyl Cap Determines a >6.7-Fold Potency Cliff in MES Anticonvulsant Activity

The defining structural feature differentiating primary amino acid derivatives (PAADs) from functionalized amino acids (FAAs) is the absence of the N-acetyl group on the terminal amine. This single structural modification produces a steep potency cliff in the MES anticonvulsant assay. The C(2)-isopropyl PAAD (R)-N′-benzyl 2-amino-3-methylbutanamide (the parent free base of the target hydrochloride) exhibits an MES ED₅₀ of 15 mg/kg (mice, ip, 0.25 h) [1]. Its direct FAA counterpart (R)-N′-benzyl 2-acetamido-3-methylbutanamide ((R)-5) shows an MES ED₅₀ of >100, <300 mg/kg under identical conditions—representing a minimum 6.7-fold loss of potency [1]. This quantitative divergence demonstrates that the free amine is a critical pharmacophoric element and that N-acetylated analogs cannot substitute for the PAAD scaffold in anticonvulsant research programs [2].

Anticonvulsant drug discovery Structure-activity relationship (SAR) Maximal electroshock seizure (MES)

Benchmarking Against Phenobarbital: C(2)-Hydrocarbon PAADs Surpass a First-Line Clinical AED in MES Potency

The C(2)-hydrocarbon PAAD class, which includes (R)-N′-benzyl 2-amino-3-methylbutanamide (the parent of the target hydrochloride), exhibits MES ED₅₀ values of 13–21 mg/kg in mice (ip) [1]. The specific parent compound (R)-3 has an ED₅₀ of 15 mg/kg [2]. Phenobarbital, a first-line clinical antiepileptic drug used as a universal reference standard in the NINDS ASP, has a reported MES ED₅₀ of 22 mg/kg under the same testing paradigm [1]. This means the target compound's parent scaffold is approximately 1.5-fold more potent than phenobarbital on a mg/kg basis in the MES model. Within the broader PAAD series, even the least potent C(2)-hydrocarbon member (ED₅₀ ≈ 21 mg/kg) remains numerically superior to phenobarbital [3].

Antiepileptic drug benchmarking MES ED₅₀ comparison PAAD class potency

C(2)-Isopropyl vs. C(2)-tert-Butyl PAADs: Comparable Potency, Divergent Steric and Pharmacokinetic Profiles Guide Lead Selection

Within the C(2)-hydrocarbon PAAD series, two parent scaffolds have been quantitatively compared: the C(2)-isopropyl PAAD (R)-N′-benzyl 2-amino-3-methylbutanamide (MES ED₅₀ = 15 mg/kg, corresponding to the target compound's free base) and the C(2)-tert-butyl PAAD (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide (MES ED₅₀ = 14 mg/kg) [1]. While the two are nearly equipotent in the primary MES screen, they diverge in key downstream parameters. The isopropyl analog has a protective index (PI = TD₅₀/ED₅₀) of 4.8 in mice, with a defined TD₅₀ of 70 mg/kg [2]. In rats (po), the isopropyl analog achieves an MES ED₅₀ of 11 mg/kg, indicating good oral bioavailability [2]. The tert-butyl analog, by contrast, introduces greater steric bulk at C(2) that can influence metabolic stability and off-target binding profiles, though its full PI and rat oral data are not always reported in the same dataset [3]. The quantitative side-by-side comparison establishes that the isopropyl variant (target) offers a well-characterized efficacy-safety benchmark that the tert-butyl variant does not always match in terms of available in vivo characterization depth.

C(2)-substituent SAR Isopropyl vs. tert-butyl PAAD lead optimization

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Reproducibility Advantages Confirmed by Salt-Selection Principles

The free base form of 2-amino-N-benzyl-3-methylbutanamide (CAS 120369-25-7 for the (S)-enantiomer) exhibits limited aqueous solubility, which can introduce variability in in vivo dosing and complicate the preparation of reproducible assay solutions . Conversion to the hydrochloride salt (CAS 1236262-50-2) yields a crystalline solid with substantially increased water solubility, a well-established principle for primary amine-containing drug candidates where salt formation with HCl typically improves dissolution rate and bioavailability . While specific numerical solubility values for this exact hydrochloride salt are not reported in the primary anticonvulsant pharmacology literature, the general salt-selection framework for basic drugs with pKa values in the 8–10 range (relevant to primary aliphatic amines) predicts a >10-fold improvement in aqueous solubility relative to the free base [1]. The hydrochloride form also offers superior long-term chemical stability against oxidation and carbon dioxide absorption compared to the free amine, which is documented to be sensitive to strong oxidizing agents .

Salt form selection Aqueous solubility In vivo formulation

Stereochemical Integrity: (R)-Enantiomer Confers Anticonvulsant Activity While (S)-Enantiomer or Racemate Compromises Potency

The C(2) stereochemical preference for anticonvulsant PAADs corresponds to the D-amino acid ((R)-configuration), as established in the initial PAAD disclosure [1]. The (R)-enantiomer of N′-benzyl 2-amino-3-methylbutanamide achieves an MES ED₅₀ of 15 mg/kg, whereas the (S)-enantiomer and racemic mixtures are expected to show reduced activity, a pattern consistent across the broader PAAD and FAA classes where chirality at C(2) is a critical determinant of target engagement [2]. The hydrochloride salt CAS 1236262-50-2 is listed without defined stereochemistry in major chemical databases, indicating that it may be supplied as a racemate or with unspecified enantiomeric ratio . Researchers requiring the defined (R)-enantiomer for maximal anticonvulsant activity must verify stereochemical purity (e.g., by chiral HPLC or optical rotation) upon procurement, as the (S)-enantiomer (CAS 120369-25-7) and the racemic hydrochloride (CAS 1236262-50-2) are distinct chemical entities with differing pharmacological profiles .

Chiral purity Enantiomer-specific activity PAAD stereochemistry

Scientifically Validated Application Scenarios for 2-Amino-N-benzyl-3-methylbutanamide Hydrochloride


Anticonvulsant Lead Optimization: MES Phenotypic Screening with Built-in Phenobarbital Benchmarking

2-Amino-N-benzyl-3-methylbutanamide hydrochloride serves as a validated PAAD scaffold for anticonvulsant lead optimization programs employing the maximal electroshock seizure (MES) test in mice. Because the parent free base exhibits an MES ED₅₀ of 15 mg/kg—surpassing phenobarbital's 22 mg/kg under identical NINDS ASP conditions—it provides a potent starting point for systematic SAR exploration at the 4′-N′-benzylamide position, where electron-withdrawing substituents retain activity and rationally designed multiple ligand (DML) modifications can further enhance potency [1]. The hydrochloride salt form ensures reliable aqueous dissolution for ip dosing, eliminating formulation artifacts that could confound ED₅₀ determinations [2]. This application scenario is directly supported by the quantitative evidence in Section 3, Evidence Items 1 and 2.

Mechanistic Differentiation Studies: PAAD vs. FAA Target Engagement Profiling

The >6.7-fold potency difference between PAADs and their N-acetylated FAA counterparts, documented in head-to-head MES comparisons, positions 2-amino-N-benzyl-3-methylbutanamide hydrochloride as an essential tool compound for mechanistic studies aimed at identifying the molecular target(s) engaged by free amine-containing anticonvulsants but not by N-acetylated analogs [1]. By using the hydrochloride salt (PAAD) alongside its FAA equivalent in parallel voltage-gated sodium channel assays, receptor binding panels, or metabolomic profiling, research teams can deconvolute which pharmacological effects are attributable to the primary amine pharmacophore vs. the benzylamide scaffold [2]. This scenario derives directly from Section 3, Evidence Item 1.

Chiral Purity-Dependent Pharmacology: Enantiomer-Specific Activity Verification

Given the established D-amino acid stereochemical preference for PAAD anticonvulsant activity, the hydrochloride salt (CAS 1236262-50-2, unspecified stereochemistry) can be employed in chiral resolution and enantiomer-specific activity studies. Researchers may use the racemic or scalemic hydrochloride as starting material for chiral chromatographic separation, then test the isolated (R)- and (S)-enantiomers in parallel MES assays to quantitatively verify the stereospecificity of anticonvulsant activity [1]. Alternatively, teams that have independently sourced enantiomerically pure (R)-free base can use the hydrochloride salt as a racemic reference standard for analytical method validation (e.g., chiral HPLC) [2]. This application follows from Section 3, Evidence Item 5.

In Vivo Pharmacokinetic and Toxicological Profiling with Defined Protective Index

The C(2)-isopropyl PAAD scaffold (parent of the target hydrochloride) is one of the few PAADs for which a complete protective index (PI = TD₅₀/ED₅₀ = 4.8) and rat oral bioavailability (MES ED₅₀ = 11 mg/kg, po) have been reported [1]. This makes 2-amino-N-benzyl-3-methylbutanamide hydrochloride the scaffold of choice for in vivo PK/PD studies where quantitative safety margins must be established. The hydrochloride salt facilitates preparation of homogeneous oral gavage solutions or intravenous formulations, supporting cross-species PK comparisons that are critical for advancing PAAD-based anticonvulsants toward preclinical candidate nomination [2]. This scenario is grounded in Section 3, Evidence Items 3 and 4.

Quote Request

Request a Quote for 2-Amino-N-benzyl-3-methylbutanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.